N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazine and thiophene rings are aromatic and planar, while the dihydrobenzofuran ring is a cyclic ether with a fused benzene ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of the sulfonamide group could potentially make the compound more water-soluble .Scientific Research Applications
Antibacterial and Antitumor Applications
A significant application of sulfonamide derivatives includes their role as antibacterial agents . Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in several compounds. This suggests the potential of these compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Furthermore, sulfonamide derivatives have been investigated for their antitumor activity . Aly (2009) explored novel pyrazole and thienopyrimidine derivatives, finding remarkable antitumor activity against MCF7 (breast) human cells, indicating their potential in cancer therapy (Aly, 2009).
COX-2 Inhibition for Anti-inflammatory Applications
Penning et al. (1997) evaluated a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to block COX-2, identifying potent and selective inhibitors, including celecoxib. This research underlines the importance of these compounds in developing anti-inflammatory drugs (Penning et al., 1997).
Synthesis and Characterization for Diverse Medicinal Applications
Küçükgüzel et al. (2013) synthesized novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings highlight the broad therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).
Antimicrobial and Antiproliferative Activities
Ghorab et al. (2015) synthesized novel sulfonamide derivatives, demonstrating significant in vitro anticancer activity against the human tumor liver cell line (HEPG-2) and highlighting the potential of these compounds in cancer treatment (Ghorab et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJNFUVROVVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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